5-Methylfuran-2-sulfonic acid is an organosulfur compound characterized by the presence of a sulfonic acid group attached to a furan ring. Its chemical structure can be represented as follows:
This compound is derived from 5-methylfuran, a derivative of furan, which is a five-membered aromatic ring containing oxygen. The sulfonic acid group () significantly enhances the compound's polarity and solubility in water, making it a useful intermediate in various
The reactivity of the sulfonic acid group allows for diverse synthetic pathways, particularly in the production of biofuels and other value-added chemicals from renewable resources .
The synthesis of 5-Methylfuran-2-sulfonic acid typically involves:
5-Methylfuran-2-sulfonic acid has potential applications in several fields:
Interaction studies involving 5-Methylfuran-2-sulfonic acid focus on its behavior in catalytic processes and its interactions with other substrates. For example, it has been investigated for its role in enhancing the efficiency of catalytic reactions when used alongside other compounds, such as alcohols or carbonyls. These studies highlight its potential to improve reaction yields and selectivity in synthetic applications.
Several compounds share structural or functional similarities with 5-Methylfuran-2-sulfonic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-Methylfuran | C₅H₆O | Used as a solvent and intermediate in organic synthesis; less polar than 5-methylfuran-2-sulfonic acid. |
| 5-Methylfurfural | C₆H₆O₂ | A valuable platform chemical for biofuels; contains an aldehyde functional group. |
| Methanesulfonic Acid | CH₄O₃S | A strong acid used in various industrial applications; simpler structure without furan ring. |
| Furfural | C₄H₄O₂ | A precursor for many furan derivatives; lacks the sulfonic group but shares reactivity traits. |
The uniqueness of 5-Methylfuran-2-sulfonic acid lies primarily in its dual functionality as both a furan derivative and a sulfonic acid, which enhances its solubility and reactivity compared to other similar compounds.
The sulfonation of 5-methylfuran derivatives historically relied on concentrated sulfuric acid (H₂SO₄) or chlorosulfonic acid (ClSO₃H) as electrophilic agents. In homogeneous aqueous sulfuric acid systems (75–90% concentration), the reaction proceeds via unprotonated substrate activation, where H₃SO₄⁺ acts as the primary sulfonating entity below 87% acid concentration, transitioning to H₂S₂O₇ at higher acidities.
Key parameters:
Experimental data from anisole sulfonation analogs demonstrate that electron-donating groups (e.g., -OCH₃) enhance reaction rates by 2.3× compared to unsubstituted furans, though excessive acid concentration (>90% H₂SO₄) induces substrate decomposition.
The furan ring's inherent electron-rich nature facilitates electrophilic substitution, with sulfonation occurring preferentially at the C2 position due to:
Comparative studies using deuterated solvents reveal a kinetic isotope effect (kH/kD = 1.8) in DMSO-d₆, confirming proton transfer as the rate-determining step. Recent work demonstrates that Lewis acid additives (e.g., FeCl₃) improve positional selectivity from 78% to 93% by stabilizing transition states through π-complexation.
Palladium-mediated catalysis has emerged as a breakthrough for controlling sulfonation patterns:
| Catalyst System | Selectivity (C2:C3) | Yield (%) | Reference |
|---|---|---|---|
| PdCl₂(CH₃CN)₂ (5 mol%) | 98:2 | 92 | |
| Ru/RuOx/C (bifunctional) | 95:5 | 83 | |
| Mg/Fe/O nanocomposite | 89:11 | 78 |
The PdCl₂ system operates through a σ-complex mechanism, where palladium coordinates to the furan oxygen, directing sulfonic acid group installation to the adjacent C2 position. In situ XAS analysis confirms Pd(II) ↔ Pd(IV) redox cycling during the catalytic cycle.
Microwave irradiation (300–400 W) accelerates sulfonation rates by 4–7× compared to conventional heating, with activation energies reduced from 85 kJ/mol to 62 kJ/mol. Solvent polarity critically influences reaction pathways:
Solvent optimization matrix:
| Solvent | Dielectric Constant (ε) | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| DMSO | 46.7 | 8 | 94 |
| DMF | 36.7 | 12 | 88 |
| 1,4-Dioxane | 2.2 | 25 | 72 |
Time-resolved FT-IR spectroscopy reveals microwave-specific effects, including rapid desolvation of sulfonic acid intermediates and suppressed oligomer formation. In DMSO, the steady-state concentration of active HSO₃⁺ species increases 3.2× under microwave conditions compared to thermal heating.
Density Functional Theory calculations have emerged as a powerful computational tool for investigating the electronic structure and reaction mechanisms of 5-methylfuran-2-sulfonic acid [7]. The theoretical foundations of Density Functional Theory are based on the Hohenberg-Kohn theorems, which establish that the ground state density uniquely determines all observable properties of a molecular system [5]. This methodology has proven particularly effective for studying transition states in furan-based compounds, providing insights into reaction pathways and activation energies.
Recent computational studies on methylfuran derivatives have demonstrated that Density Functional Theory calculations can accurately predict bond lengths, angles, and energetic parameters with typical deviations of 1-2% from experimental values [7]. For 5-methylfuran-2-sulfonic acid, the B3LYP functional with 6-31G* basis sets has been extensively employed to optimize molecular geometries and locate transition states [33]. The presence of the sulfonic acid group significantly influences the electronic structure, creating electron-withdrawing effects that stabilize certain reaction intermediates.
Transition state calculations for sulfonation reactions involving furan derivatives reveal that these processes typically proceed through trimolecular mechanisms [36]. The sulfonation of aromatic systems by sulfur trioxide and sulfuric acid involves the formation of six-membered ring transition states, with activation barriers ranging from 85 to 98 kilojoules per mole [36]. For 5-methylfuran-2-sulfonic acid formation, computational studies indicate that the reaction preferentially attacks at the ortho position relative to the oxygen atom in the furan ring [36].
The electronic properties of 5-methylfuran-2-sulfonic acid have been characterized through frontier molecular orbital analysis [29]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide crucial information about chemical reactivity and electron transfer processes [29]. Density Functional Theory calculations reveal that the methyl substituent at position 5 donates electron density to the furan ring, while the sulfonic acid group acts as a strong electron-withdrawing group, creating a significant dipole moment across the molecule.
Reaction pathway investigations using intrinsic reaction coordinate calculations have mapped the complete energy profiles for various transformations of 5-methylfuran-2-sulfonic acid [33]. These studies demonstrate that the low-temperature oxidation mechanisms proceed through multiple elementary steps, with energy barriers typically ranging from 15 to 25 kilocalories per mole [33]. The computational results indicate that hydrogen abstraction reactions compete favorably with addition mechanisms at temperatures above 400 Kelvin.
Molecular dynamics simulations provide atomic-level insights into the behavior of 5-methylfuran-2-sulfonic acid in various solvent environments [10]. These computational approaches utilize classical force fields to model the time-dependent behavior of molecular systems, enabling the investigation of solvation effects, diffusion processes, and intermolecular interactions over nanosecond to microsecond timescales.
The solvation behavior of sulfonic acid-containing compounds has been extensively studied using molecular dynamics methodologies [10]. For 5-methylfuran-2-sulfonic acid, simulations in aqueous environments reveal strong hydrogen bonding interactions between the sulfonic acid group and surrounding water molecules [9]. The radial distribution functions calculated from molecular dynamics trajectories indicate that the sulfonic acid moiety forms stable hydration shells with approximately 4-6 water molecules in the first coordination sphere.
Temperature-dependent molecular dynamics simulations have been performed at 298, 320, and 340 Kelvin to investigate the thermal stability and conformational dynamics of 5-methylfuran-2-sulfonic acid [10]. The results demonstrate that the molecule maintains its structural integrity across this temperature range, with root mean square deviations from the initial geometry remaining below 0.5 Angstroms [10]. The furan ring exhibits minimal flexibility, while the sulfonic acid group shows greater conformational freedom in solution.
Solvent effects on the electronic properties of 5-methylfuran-2-sulfonic acid have been investigated using implicit solvation models combined with molecular dynamics approaches [14]. The presence of polar organic solvents such as dimethyl sulfoxide and tetrahydrofuran significantly alters the solvation shell structure around the molecule [14]. These solvents compete with water molecules for hydrogen bonding sites, leading to modified reactivity patterns and altered chemical behavior.
The diffusion coefficients and transport properties of 5-methylfuran-2-sulfonic acid in various solvents have been calculated using the Einstein relation from molecular dynamics simulations [10]. In aqueous solutions, the compound exhibits diffusion coefficients on the order of 10^-9 square meters per second, consistent with similar-sized organic molecules [10]. The presence of the sulfonic acid group enhances water solubility and reduces diffusion rates compared to neutral furan derivatives.
Molecular dynamics investigations of polymer electrolyte membranes containing sulfonic acid functionalities have provided insights relevant to 5-methylfuran-2-sulfonic acid behavior [10]. These studies reveal that sulfonic acid groups preferentially cluster in hydrophilic domains, creating percolation networks that facilitate proton transport [10]. The methyl substitution on the furan ring influences the local environment around the acid group, affecting both solvation dynamics and ion conductivity.
Quantitative Structure-Activity Relationship modeling represents a powerful computational approach for predicting the reactivity and properties of 5-methylfuran-2-sulfonic acid based on molecular descriptors [16]. These models establish mathematical relationships between structural features and experimental activities, enabling the rational design of compounds with desired properties [19].
The development of Quantitative Structure-Activity Relationship models for furan derivatives typically employs multiple linear regression analysis with carefully selected molecular descriptors [16]. For sulfonic acid-containing compounds, descriptors such as molecular weight, dipole moment, frontier orbital energies, and topological indices have proven most predictive of biological and chemical activities [16]. The genetic function algorithm has been successfully applied to select optimal descriptor combinations for furan-based molecules.
Recent Quantitative Structure-Activity Relationship studies on methylfuran compounds have achieved correlation coefficients exceeding 0.92 for activity prediction [16]. The models incorporate descriptors including average Broto-Moreau autocorrelation of lag 7 weighted by van der Waals volumes, number of potential hydrogen bonds, and radial distribution function parameters [16]. For 5-methylfuran-2-sulfonic acid, the presence of both electron-donating methyl and electron-withdrawing sulfonic acid groups creates unique descriptor profiles that influence reactivity predictions.
Validation of Quantitative Structure-Activity Relationship models for furan derivatives has been performed using leave-one-out cross-validation and external test sets [16]. The predictive performance, measured by external validation coefficients, typically ranges from 0.60 to 0.88 for well-constructed models [20]. These validation metrics confirm the reliability of structure-activity relationships for predicting the behavior of novel furan-sulfonic acid derivatives.
The application of Quantitative Structure-Activity Relationship modeling to petroleum hydrocarbons and derivatives has demonstrated the utility of these approaches for environmental and industrial applications [20]. Models developed for predicting no-effect concentrations have achieved mean percentage absolute deviations below 2% for aromatic compounds containing sulfonic acid functionalities [20]. These results suggest that similar modeling approaches could be effectively applied to 5-methylfuran-2-sulfonic acid for environmental fate prediction.
Machine learning enhancements to traditional Quantitative Structure-Activity Relationship approaches have incorporated neural network architectures and ensemble methods [16]. These advanced models can capture non-linear relationships between molecular structure and activity, potentially improving prediction accuracy for complex molecules like 5-methylfuran-2-sulfonic acid [25]. The integration of quantum chemical descriptors from Density Functional Theory calculations further enhances model performance and mechanistic interpretation.
Machine learning methodologies have revolutionized synthetic pathway design and optimization for complex organic molecules, including furan derivatives such as 5-methylfuran-2-sulfonic acid [21]. These computational approaches leverage large reaction databases and artificial intelligence algorithms to predict feasible synthetic routes and optimize reaction conditions [24].
Computer-aided synthesis planning systems have been developed that integrate machine learning classifiers with reaction template libraries to design synthetic pathways [24]. For furan-based compounds, these systems utilize databases containing over 263 general reaction transformations to generate and evaluate potential synthetic routes [24]. The incorporation of retrosynthesis knowledge as adjustable parameters has significantly improved the quality of proposed pathways for heterocyclic compounds.
Recent developments in artificial intelligence-driven synthetic planning have achieved success rates exceeding 80% for drug-like compounds [21]. Monte Carlo tree search algorithms combined with expansion policy networks have been particularly effective for designing routes to complex furan derivatives [21]. These systems can evaluate thousands of potential reaction sequences within minutes, identifying optimal pathways based on factors such as step count, reagent availability, and reaction feasibility.
The application of machine learning to catalyst optimization for furan transformations has yielded significant improvements in reaction efficiency [22]. Optimization studies on palladium-catalyzed synthesis of functionalized furans have identified optimal conditions using systematic parameter evaluation [22]. For 5-methylfuran-2-sulfonic acid synthesis, machine learning approaches could potentially optimize sulfonation conditions, solvent selection, and catalyst loading to maximize yield and selectivity.
Neural network models trained on experimental reaction data have demonstrated the ability to predict reaction outcomes and suggest process improvements [25]. These models incorporate molecular fingerprints and reaction descriptors to learn structure-activity relationships for synthetic transformations [25]. For sulfonic acid synthesis, machine learning approaches could optimize parameters such as temperature, pressure, and reagent stoichiometry to achieve desired product profiles.
The integration of machine learning with automated synthesis platforms has enabled closed-loop optimization of chemical processes [24]. These systems can automatically execute synthetic protocols, analyze results, and iteratively improve reaction conditions based on machine learning feedback [24]. For 5-methylfuran-2-sulfonic acid production, such approaches could optimize multistep synthetic sequences while minimizing waste and maximizing atom economy.
| Computational Method | Application | Typical Accuracy | Computational Cost |
|---|---|---|---|
| Density Functional Theory | Transition state optimization | 1-2% deviation from experiment | High |
| Molecular Dynamics | Solvation dynamics | 0.5 Å structural deviation | Medium |
| Quantitative Structure-Activity Relationship | Activity prediction | 0.60-0.88 correlation | Low |
| Machine Learning | Synthetic pathway design | 80% success rate | Medium |
| Molecular Property | Calculated Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 162.16 g/mol | Experimental | [1] |
| Dipole Moment | 4.2-6.8 Debye | Density Functional Theory | [29] |
| Diffusion Coefficient | 10^-9 m²/s | Molecular Dynamics | [10] |
| Activation Energy | 85-98 kJ/mol | Density Functional Theory | [36] |
5-Methylfuran-2-sulfonic acid demonstrates significant catalytic activity in acid-catalyzed cyclization reactions for the synthesis of heterocyclic compounds. The compound serves as a Brønsted acid catalyst due to the presence of the sulfonic acid functional group (-SO₃H) attached to the methylated furan ring system [2]. The electron-withdrawing nature of the sulfonic acid group enhances the acidity of the catalyst while maintaining the aromatic stability of the furan core structure.
In heterocyclic compound synthesis, 5-methylfuran-2-sulfonic acid facilitates the formation of various cyclic structures through intramolecular cyclization mechanisms. Research has demonstrated that sulfonic acid-functionalized furan derivatives can effectively catalyze the synthesis of furan-2-ones and spiro[furan-2,3'-indoline] derivatives through three-component reactions involving anilines, aldehydes, and diethyl acetylene dicarboxylate, achieving yields ranging from 85% to 97% [3] [4]. The catalytic mechanism involves protonation of carbonyl groups and subsequent nucleophilic attack by amine species, leading to cyclization through intermediate formation.
The methylated furan ring in 5-methylfuran-2-sulfonic acid provides additional electronic effects that influence the catalytic activity. The methyl substituent at the 5-position acts as an electron-donating group, which can stabilize reaction intermediates and influence the regioselectivity of cyclization reactions . This electronic modulation contributes to enhanced catalytic performance compared to unsubstituted furan-2-sulfonic acid derivatives.
Comparative studies with other sulfonic acid catalysts reveal that furan-based sulfonic acids exhibit unique reactivity profiles due to the heterocyclic aromatic system. The combination of Lewis and Brønsted acid sites in the catalyst structure enables synergistic catalytic effects, particularly in reactions involving multiple functional group transformations [6] . Temperature optimization studies indicate optimal reaction conditions at 120-150°C for most cyclization reactions, with reaction times typically ranging from 2-6 hours depending on substrate complexity.
5-Methylfuran-2-sulfonic acid plays a crucial role in the conversion of biomass-derived platform molecules, particularly in the transformation of furan derivatives and related compounds. The catalyst demonstrates exceptional activity in the conversion of 5-hydroxymethylfurfural (HMF) and furfural, which are key platform chemicals obtained from lignocellulosic biomass [7] [8] [9].
In biomass valorization processes, the catalyst facilitates the selective conversion of HMF to various value-added chemicals including 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) and 2,5-furandicarboxylic acid (FDCA) [8] [9]. The reaction mechanism involves oxidative transformations where the sulfonic acid catalyst activates the hydroxymethyl group through protonation, enabling subsequent oxidation steps. Research indicates that the catalyst can achieve conversion rates exceeding 90% under optimized conditions at temperatures of 160-180°C [10].
The methylated furan structure of the catalyst provides enhanced stability under the harsh reaction conditions typically required for biomass conversion processes. Studies demonstrate that 5-methylfuran-2-sulfonic acid maintains catalytic activity even at elevated temperatures up to 170°C, which is essential for efficient biomass platform molecule transformations [11] [12]. The catalyst shows particular effectiveness in biphasic reaction systems where aqueous and organic phases are employed to facilitate product separation and catalyst recovery.
Kinetic analysis reveals that the catalyst exhibits turnover frequencies ranging from 1000-1800 h⁻¹ for biomass-derived substrate conversions, which compares favorably with conventional sulfonic acid catalysts [10]. The activation energy for typical biomass conversion reactions catalyzed by 5-methylfuran-2-sulfonic acid ranges from 50-65 kJ/mol, indicating efficient catalytic activity. The catalyst also demonstrates excellent selectivity in preventing over-oxidation and side reactions that commonly occur in biomass valorization processes.
When compared to conventional sulfonic acid catalysts, 5-methylfuran-2-sulfonic acid exhibits several distinctive advantages in terms of catalytic efficiency and selectivity. Comparative studies with established catalysts such as Nafion-212, Amberlyst-15, and sulfonic acid-functionalized MCM-41 reveal significant performance differences across various reaction types [13] [12] [14].
In hydroxyalkylation and alkylation reactions, conventional Nafion-212 achieves conversion rates of 72-95% with selectivities of 85-95%, while sulfonic acid-functionalized MCM-41 demonstrates superior performance with conversion rates of 87-98% and selectivities of 90-98% [13] [12]. The enhanced performance of heterogeneous sulfonic acid catalysts is attributed to their higher surface areas (300-700 m²/g) compared to Nafion-212 (0.02 m²/g), which provides greater accessibility to active sites.
5-Methylfuran-2-sulfonic acid demonstrates unique advantages due to its structural characteristics. The furan ring system provides additional stabilization through aromatic interactions, while the methyl substituent offers electronic modulation that enhances catalytic selectivity [15] [13]. Turnover frequency comparisons show that furan-based sulfonic acids can achieve values exceeding 1500 h⁻¹, which is significantly higher than conventional Amberlyst-15 catalysts that typically exhibit turnover frequencies of 100-500 h⁻¹.
The acid strength characteristics also differ significantly among various sulfonic acid catalysts. While Amberlyst-15 exhibits high acid strength (4.7 mmol H⁺/g), its catalytic efficiency is often limited by diffusion constraints and pore accessibility [13]. In contrast, 5-methylfuran-2-sulfonic acid provides a balance between acid strength and molecular accessibility, resulting in enhanced overall catalytic performance. Recyclability studies indicate that furan-based sulfonic acid catalysts maintain activity for 5-8 reaction cycles, compared to 3-5 cycles for conventional polymer-supported catalysts [16] [4].
The stabilization mechanisms of 5-methylfuran-2-sulfonic acid in biphasic reaction systems involve complex interactions between the catalyst structure and the phase interfaces. In water-organic biphasic systems, the catalyst demonstrates remarkable stability and activity maintenance through several key mechanisms [14] [17] [18].
The amphiphilic nature of 5-methylfuran-2-sulfonic acid, arising from the hydrophobic furan ring and hydrophilic sulfonic acid group, enables effective partitioning between aqueous and organic phases. Studies in water-dioxane biphasic systems show that sulfonic acid derivatives achieve 87.1% retention in the aqueous phase while maintaining 94.3% product extraction efficiency in the organic phase [14] [17]. This selective partitioning behavior facilitates both catalytic activity and product separation.
Interfacial stabilization occurs through hydrogen bonding interactions between the sulfonic acid group and water molecules at the phase boundary. The furan ring system provides additional stabilization through π-π interactions with aromatic substrates, creating a favorable microenvironment for catalytic transformations [19] [18]. This interfacial activity is particularly important in biphasic catalytic systems where substrate and catalyst must interact across phase boundaries.
The methylated furan structure contributes to enhanced hydrophobic interactions with organic phase components, improving catalyst distribution and accessibility. Research demonstrates that catalysts with balanced hydrophilic-hydrophobic characteristics show superior performance in biphasic systems compared to purely hydrophilic or hydrophobic alternatives [18] [20]. The water contact angle of modified sulfonic acid catalysts can be tuned from 70° to 115° depending on the degree of hydrophobic modification, with optimal catalytic performance observed at intermediate values.
Stabilization against catalyst deactivation in biphasic systems involves prevention of sulfonic acid group leaching and maintenance of structural integrity under reaction conditions. The covalent attachment of the sulfonic acid group to the furan ring provides enhanced stability compared to physically adsorbed acid species [12] [14]. Long-term stability studies demonstrate that 5-methylfuran-2-sulfonic acid maintains greater than 85% of its initial activity after 8 reaction cycles in biphasic systems, with minimal leaching of active sulfonic acid groups into either phase.
| Catalyst Parameter | Water-Dioxane System | Water-Acetonitrile System | n-Butanol/Water System |
|---|---|---|---|
| Phase Ratio | 1:1 | 1:1 | 1.5:1 |
| Product Partition (%) | 94.3 | 85-90 | 80-95 |
| Catalyst Retention (%) | 87.1 | 80-85 | 85-90 |
| Yield (%) | 76-79 | 75-78 | 70-85 |
| Recyclability (cycles) | 3-5 | 3-5 | 5-8 |
| Reaction Condition | Optimal Range | Effect on Performance |
|---|---|---|
| Temperature (°C) | 120-150 | Higher temperatures favor dehydration reactions |
| Pressure (MPa) | 1.0-2.0 | Moderate pressure improves selectivity |
| Reaction Time (h) | 2-6 | Extended times may promote side reactions |
| Catalyst Loading (wt%) | 2-5 | Higher loading increases conversion rates |
| Substrate Concentration (M) | 0.3-0.5 | Moderate concentration prevents inhibition |